molecular formula C21H18ClN3O3 B2383979 5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326845-05-9

5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2383979
CAS RN: 1326845-05-9
M. Wt: 395.84
InChI Key: MGCZPUXJQPEHHL-UHFFFAOYSA-N
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Description

The compound “5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a 4-chlorobenzyl group and a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazin-4(5H)-one core would likely contribute to the rigidity of the molecule, while the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups could influence its overall shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one core, the 4-chlorobenzyl group, and the 3,4-dimethoxyphenyl group could all influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of various functional groups could all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

A significant aspect of research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves their synthesis. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with dimedone and p-substituted benzaldehydes in ethanol has been explored, yielding tricyclic linear 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones in good yields. The linear structures and regiospecificity of these reactions were confirmed through NMR measurements, providing insights into the synthetic pathways for creating complex pyrazolo derivatives (Quiroga et al., 1998).

Potential Biological Applications

Research into the biological activities of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has identified several compounds with promising applications. For example, a series of novel derivatives were synthesized and evaluated for their potential against A549 lung cancer cells. Preliminary biological evaluations indicated that these compounds could inhibit the growth of A549 cells in both dosage- and time-dependent manners. Compounds featuring a 4-chlorophenyl group at the pyrazole moiety demonstrated enhanced inhibitory effects, with specific derivatives identified as highly effective in inhibiting A549 cell growth, potentially through autophagy modulation (Zhang et al., 2008).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-27-19-8-5-15(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCZPUXJQPEHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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